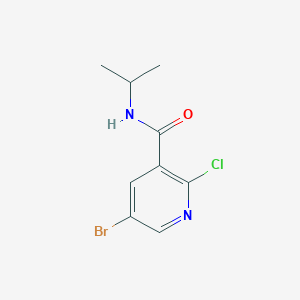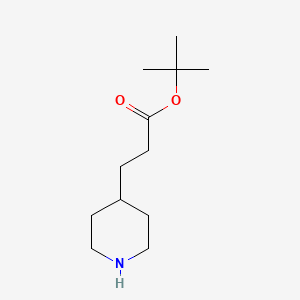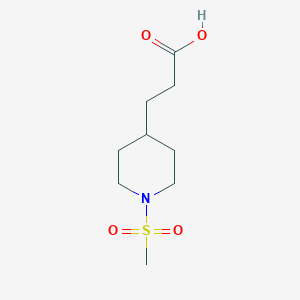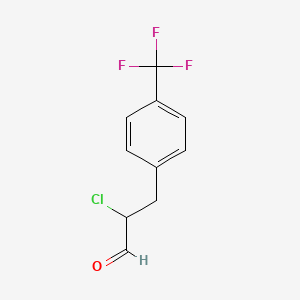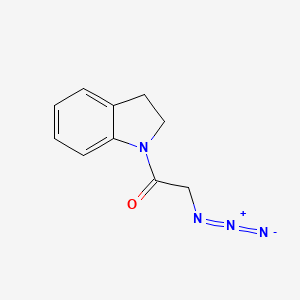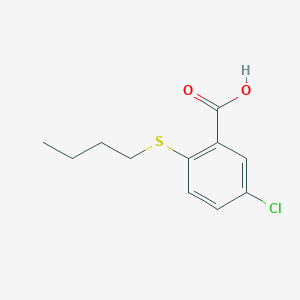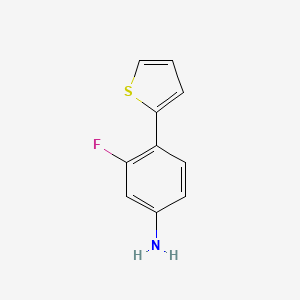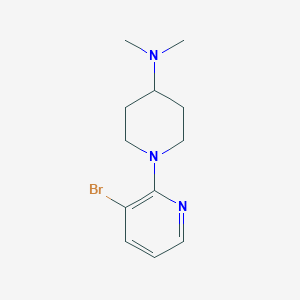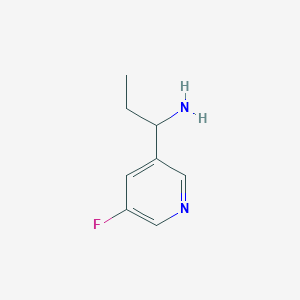![molecular formula C11H16N2 B1399003 N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine CAS No. 1342494-71-6](/img/structure/B1399003.png)
N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine
Übersicht
Beschreibung
N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine (MPCB) is a novel cyclobutanamine derivative possessing a unique structure with a nitrogen atom in the cyclobutanamine ring. Due to its unique structure, MPCB has been studied extensively for its potential applications in organic synthesis, drug discovery, and medicinal chemistry. It has been found to possess a wide range of properties, including high solubility, low toxicity, and excellent selectivity. This review aims to provide an overview of MPCB, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities
Research on cyclobutane-containing alkaloids, which may share structural similarities with "N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine," highlights their origin from terrestrial and marine species. These compounds exhibit a range of biological activities, including antimicrobial, antibacterial, antitumor, and other potential therapeutic effects. Cyclobutane-containing alkaloids are considered significant leads for drug discovery due to their structural uniqueness and diverse biological functions. The synthesis and biological evaluation of these compounds suggest potential applications in developing new pharmacological agents (Sergeiko, Poroikov, Hanuš, & Dembitsky, 2008).
DNA Methyltransferase Inhibitors and Cancer Therapy
Although not directly linked to "N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine," research on DNA methyltransferase inhibitors outlines the importance of epigenetic modifications in cancer therapy. These inhibitors, which may include structurally diverse compounds, demonstrate efficacy as antitumor agents by reversing epimutations, such as the hypermethylation of tumor suppressor genes. This research area underscores the potential of small molecules in developing novel cancer therapies, highlighting a possible application avenue for structurally innovative compounds like cyclobutane derivatives (Lyko & Brown, 2005).
Photodynamic Therapy in Dermatology
The application of photodynamic therapy (PDT) in dermatology presents another research area related to the potential uses of cyclobutane derivatives. While specific to topical photosensitizers like 5-aminolevulinic acid and its derivatives, this research area exemplifies the interest in compounds that can be activated by light to produce cytotoxic effects, particularly in treating skin conditions. The exploration of second-generation photosensitizers in PDT suggests ongoing research into structurally novel compounds that could improve therapeutic outcomes (Lee & Baron, 2011).
Eigenschaften
IUPAC Name |
N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-5-6-10(7-12-9)8-13-11-3-2-4-11/h5-7,11,13H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMLAZIPFJOSLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




